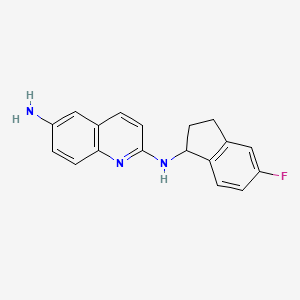![molecular formula C8H9Cl2NO B8360354 4-Chloro-3-[(2-chloroethyl)oxy]aniline](/img/structure/B8360354.png)
4-Chloro-3-[(2-chloroethyl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(2-chloroethyl)oxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 4-position and a 2-chloroethoxy group at the 3-position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2-chloroethyl)oxy]aniline typically involves the reaction of 4-chloroaniline with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the amino group of 4-chloroaniline. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[(2-chloroethyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(2-chloroethyl)oxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(2-chloroethyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler derivative with only a chloro group at the 4-position.
2-Chloroethanol: A precursor used in the synthesis of 4-Chloro-3-[(2-chloroethyl)oxy]aniline.
Dichloroanilines: Compounds with two chloro groups on the aniline ring, differing in the positions of the chloro groups.
Uniqueness
This compound is unique due to the presence of both a chloro group and a 2-chloroethoxy group on the aniline ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H9Cl2NO |
|---|---|
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
4-chloro-3-(2-chloroethoxy)aniline |
InChI |
InChI=1S/C8H9Cl2NO/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5H,3-4,11H2 |
Clave InChI |
MPTCJIJUPMQPSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)OCCCl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
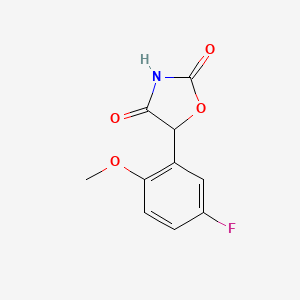
![4,6-Difluorobenzo[d]oxazole](/img/structure/B8360282.png)

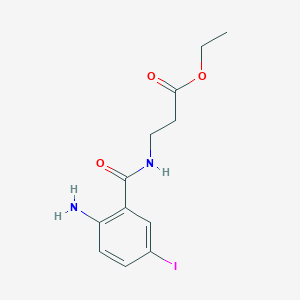
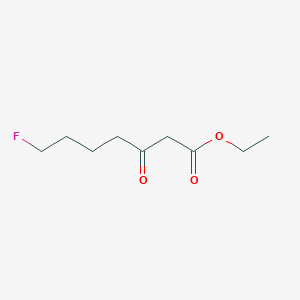


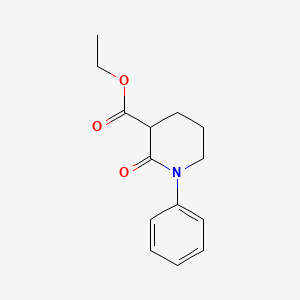
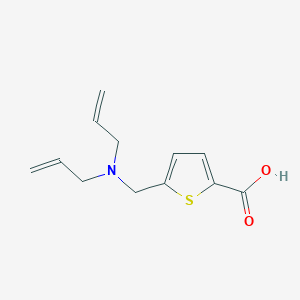
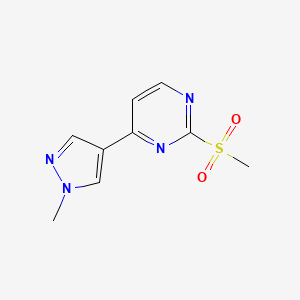
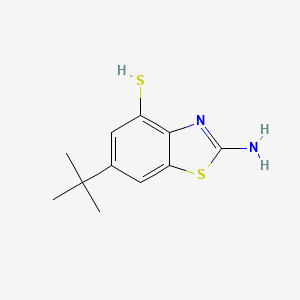
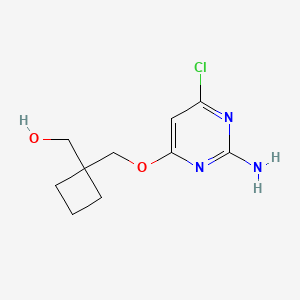
![4-{2-[(2-Hydroxyethyl)amino]ethoxy}benzonitrile](/img/structure/B8360365.png)
